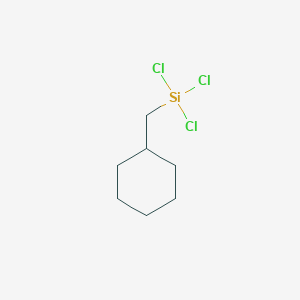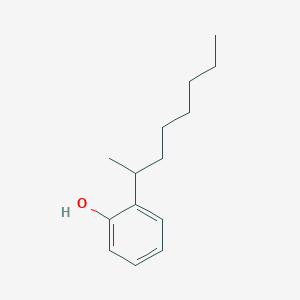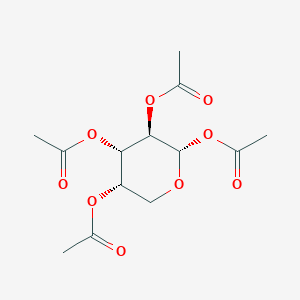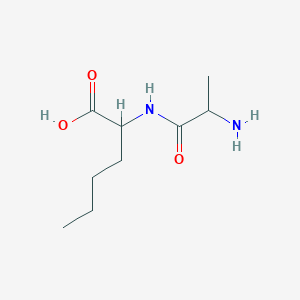
β-Parinarsäure
Übersicht
Beschreibung
Beta-Parinaric acid: is a conjugated polyunsaturated fatty acid that was originally detected in the seed oil of Atuna racemosa. It is an 18-carbon fatty acid with conjugated cis and trans double bonds at carbon 9, 11, 13, and 15 positions . This compound is known for its unique fluorescent properties, making it a valuable tool in biochemical and biophysical studies .
Wissenschaftliche Forschungsanwendungen
Beta-Parinaric acid is widely used in scientific research due to its unique properties :
Chemistry: It serves as a fluorescent probe to study membrane dynamics and lipid interactions.
Biology: It is used to investigate the physical states of lipids and the conformation of proteins in biological membranes.
Medicine: Its fluorescent properties are utilized in diagnostic assays and imaging techniques.
Wirkmechanismus
Target of Action
Beta-Parinaric acid, an unusual conjugated fatty acid, is primarily used as a molecular probe of lipid-lipid interactions . It integrates normally into the phospholipid bilayer of mammalian cells , indicating that its primary targets are the lipid molecules within the cell membranes.
Mode of Action
Beta-Parinaric acid interacts with its targets by integrating into the phospholipid bilayer of cells . This integration allows it to monitor phase transitions in bilayer lipid membranes . The compound’s fluorescent properties, conferred by its alternating double bonds, enable it to report on the membrane environment through its spectroscopic properties .
Biochemical Pathways
Beta-Parinaric acid is involved in cross-linked biochemical pathways, including purine, histidine, and polyamine metabolism . It is also known to be involved in lipid peroxidation processes , a type of oxidative stress that can lead to cell damage.
Pharmacokinetics
It is known that the compound can be incorporated into artificial lipid membranes , suggesting that it may have good bioavailability within the body.
Result of Action
The primary result of Beta-Parinaric acid’s action is the ability to measure the microsomes, mitochondria, and their respective lipids in suspension culture . It reveals characteristic breaks or changes in slope with both the plasma membranes and their extracted lipids . This information can be used to ascertain the physical states of lipids or the conformation of proteins in membranes .
Action Environment
The action of Beta-Parinaric acid can be influenced by environmental factors such as temperature . Its ability to measure the effects of temperature changes on plasma membranes and respective lipids indicates that its action, efficacy, and stability may vary depending on the temperature of its environment .
Biochemische Analyse
Biochemical Properties
Beta-Parinaric acid plays a crucial role in biochemical reactions, particularly in the context of membrane studies. It interacts with various biomolecules, including lipids, proteins, and enzymes. The hydrophobic nature of beta-Parinaric acid allows it to integrate into lipid bilayers, where it can be used to monitor changes in membrane fluidity and organization. Additionally, beta-Parinaric acid can interact with enzymes involved in lipid metabolism, such as phospholipases, which can cleave the fatty acid from membrane phospholipids .
Cellular Effects
Beta-Parinaric acid influences various cellular processes by integrating into cell membranes and affecting their properties. It has been shown to impact cell signaling pathways by altering membrane fluidity and organization, which can affect the function of membrane-bound receptors and ion channels. Furthermore, beta-Parinaric acid can influence gene expression by modulating the activity of transcription factors that are sensitive to changes in membrane composition .
Molecular Mechanism
The molecular mechanism of beta-Parinaric acid involves its incorporation into lipid bilayers, where it can interact with other lipids and proteins. This interaction can lead to changes in membrane properties, such as fluidity and phase behavior. Beta-Parinaric acid can also bind to specific proteins, altering their conformation and activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites or by inducing conformational changes that affect their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of beta-Parinaric acid can change over time due to its stability and degradation. Studies have shown that beta-Parinaric acid is relatively stable under physiological conditions, but it can degrade over time, leading to changes in its fluorescence properties. Long-term exposure to beta-Parinaric acid can also affect cellular function, as the compound can accumulate in cell membranes and alter their properties .
Dosage Effects in Animal Models
The effects of beta-Parinaric acid vary with different dosages in animal models. At low doses, beta-Parinaric acid can be used as a non-invasive probe to study membrane dynamics without causing significant toxicity. At high doses, beta-Parinaric acid can have toxic effects, including membrane disruption and cell death. These threshold effects highlight the importance of carefully controlling the dosage of beta-Parinaric acid in experimental settings .
Metabolic Pathways
Beta-Parinaric acid is involved in various metabolic pathways, particularly those related to lipid metabolism. It can be incorporated into membrane phospholipids and subsequently cleaved by phospholipases, releasing free beta-Parinaric acid. This free fatty acid can then be further metabolized by enzymes involved in fatty acid oxidation, such as acyl-CoA dehydrogenases .
Transport and Distribution
Within cells, beta-Parinaric acid is transported and distributed primarily through its incorporation into lipid bilayers. It can interact with transport proteins that facilitate its movement across membranes and its localization within specific cellular compartments. The distribution of beta-Parinaric acid within cells can affect its activity and function, as it can accumulate in certain regions and alter membrane properties .
Subcellular Localization
Beta-Parinaric acid is primarily localized within cell membranes, where it can affect their properties and function. It can be targeted to specific membrane compartments through interactions with targeting signals or post-translational modifications. For example, beta-Parinaric acid can be directed to the plasma membrane, endoplasmic reticulum, or mitochondria, where it can influence membrane dynamics and cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : Beta-Parinaric acid can be synthesized chemically using alpha-linolenic acid as a starting compound. The synthesis involves the transformation of 1,4,7-octatriene methylene-interrupted cis double bonds of naturally occurring polyunsaturated fatty acids to 1,3,5,7-octatetraenes in high yield .
Industrial Production Methods: : While specific industrial production methods for beta-Parinaric acid are not widely documented, the chemical synthesis route from alpha-linolenic acid provides a feasible approach for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: : Beta-Parinaric acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Its conjugated double bonds make it particularly susceptible to oxidation .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or ozone can be used to oxidize beta-Parinaric acid.
Reduction: Hydrogenation using catalysts like palladium on carbon can reduce the double bonds in beta-Parinaric acid.
Substitution: Halogenation reactions can occur at the double bonds using reagents like bromine or chlorine.
Major Products
Oxidation: Oxidation of beta-Parinaric acid can lead to the formation of various epoxides and hydroxylated products.
Reduction: Reduction typically results in the formation of saturated fatty acids.
Substitution: Halogenation can produce halogenated derivatives of beta-Parinaric acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-Parinaric acid: Another isomer of parinaric acid with similar fluorescent properties but different double bond configurations.
Alpha-Eleostearic acid: A conjugated polyunsaturated fatty acid with three double bonds at carbon 9, 11, and 13 positions.
Uniqueness: : Beta-Parinaric acid is unique due to its specific configuration of conjugated double bonds, which confer distinct fluorescent properties. This makes it particularly valuable as a molecular probe in the study of biomembranes .
Eigenschaften
CAS-Nummer |
18427-44-6 |
|---|---|
Molekularformel |
C18H28O2 |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
octadeca-9,11,13,15-tetraenoic acid |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-10H,2,11-17H2,1H3,(H,19,20) |
InChI-Schlüssel |
IJTNSXPMYKJZPR-UHFFFAOYSA-N |
SMILES |
CCC=CC=CC=CC=CCCCCCCCC(=O)O |
Isomerische SMILES |
CC/C=C/C=C/C=C/C=C/CCCCCCCC(=O)O |
Kanonische SMILES |
CCC=CC=CC=CC=CCCCCCCCC(=O)O |
Aussehen |
Assay:>95% (may contain up to 5% trans-Parinaric acid)A crystalline solid |
Key on ui other cas no. |
18841-21-9 |
Piktogramme |
Irritant |
Synonyme |
cis-parinaric acid octadecatetraenoic acid paranaric acid parinaric acid parinaric acid, (all-E)-isomer parinaric acid, (Z,Z,E,E)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does β-parinaric acid interact with biological membranes, and what information can we gain from this interaction?
A1: β-parinaric acid is a naturally occurring polyunsaturated fatty acid with a conjugated tetraene system. This structure allows it to intercalate into lipid bilayers, mimicking the behavior of natural fatty acids [, , ]. The fluorescence properties of β-parinaric acid are highly sensitive to its surrounding environment. Specifically, its fluorescence intensity and polarization change depending on the fluidity and order of the lipid bilayer [, , ]. By monitoring these fluorescence changes, researchers can study membrane phase transitions, lipid-protein interactions, and the effects of external factors on membrane structure and dynamics [, , , ].
Q2: What are the structural characteristics of β-parinaric acid and how do they contribute to its function as a membrane probe?
A2: β-parinaric acid (all-trans-9,11,13,15-octadecatetraenoic acid) possesses a conjugated tetraene system within its hydrocarbon chain. This conjugated system is responsible for its unique fluorescence properties. When incorporated into lipid membranes, changes in membrane fluidity directly impact the freedom of rotation around the conjugated double bonds of β-parinaric acid. This change in rotational freedom affects the quantum yield and polarization of its fluorescence emission, providing a measurable signal of membrane fluidity changes [, ].
Q3: Can β-parinaric acid be used to study membrane dynamics in live cells?
A3: Yes, β-parinaric acid can be incorporated into the membranes of living cells, either through direct addition or by metabolic incorporation using auxotrophic bacterial strains []. This allows for the investigation of membrane properties in a more physiologically relevant context. Researchers have used β-parinaric acid to study membrane phase transitions in bacteria [] and changes in membrane fluidity in response to various stimuli in different cell types.
Q4: What are the advantages of using β-parinaric acid over other fluorescence probes for membrane studies?
A4: β-parinaric acid offers several advantages as a fluorescent membrane probe:
- Sensitivity: Its fluorescence is highly sensitive to changes in membrane fluidity and order, providing a sensitive readout of membrane dynamics [, , ].
- Specificity: It preferentially partitions into lipid bilayers, minimizing background signal from other cellular components [].
- Spectral properties: Its excitation and emission wavelengths are in a range that minimizes interference from cellular autofluorescence [].
- Versatility: It can be used in both model membrane systems and live cells [, , , ].
Q5: Are there any limitations to using β-parinaric acid as a membrane probe?
A5: While a powerful tool, some limitations should be considered when using β-parinaric acid:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B101875.png)

![2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B101879.png)
![2-[(2,3-Epoxypropoxy)methyl]tetrahydrofuran](/img/structure/B101883.png)


